Benzamide,4-chloro-n-(4-chloro-2-pyridinyl)-
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Overview
Description
Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- is a chemical compound with the molecular formula C12H8Cl2N2O. It is a derivative of benzamide, where the benzene ring is substituted with chlorine and pyridine groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted benzamides, N-oxides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the chlorine and pyridine substitutions.
4-Chlorobenzamide: A derivative with a single chlorine substitution on the benzene ring.
N-(4-Chloro-2-pyridinyl)benzamide: A derivative with a pyridine substitution.
Uniqueness
Benzamide, 4-chloro-n-(4-chloro-2-pyridinyl)- is unique due to the presence of both chlorine and pyridine groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential biological activities compared to its simpler analogs.
Properties
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-11-7-10(14)5-6-15-11/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJKUVPMEADETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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